molecular formula C8H8N2 B109327 2,6-Dimethylisonicotinonitrile CAS No. 39965-81-6

2,6-Dimethylisonicotinonitrile

Cat. No. B109327
CAS RN: 39965-81-6
M. Wt: 132.16 g/mol
InChI Key: TXBLTSMCEXEFMI-UHFFFAOYSA-N
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Patent
US08592581B2

Procedure details

To a stirred quantity of 2,6-lutidine-1-oxide (12.3 g, 100 mmol) was slowly added dimethyl sulphate (12.6 g, 100 mmol) at such a rate that the temperature of the reaction mixture was maintained at 80° C. throughout the addition. When the addition was complete (about one hour) the solution was stirred at that temperature for an additional 2 h. The salt crystallised upon cooling and was recrystallised from anhydrous acetone giving white prisms; m.p 96-97° C. Yield 18 g (73%). To a solution of this 1-methoxy-2,6-dimethylpyridinium methyl sulphate (11.65 g, 50 mmol) dissolved in water (50 ml), under nitrogen, was added a solution of potassium cyanide (10 g, 150 mmol) dissolved in 50 ml of water. The solution was allowed to stand at room temperature for 2 days at which time the nitrile, which had separated from the solution as long white needles, was removed by filtration, yielding 2.8 g of pure product (42%) δH (CDCl3, 500 MHz) 2.44 (6 H, s, 2×CH3), 4.2 (2 H, d, J 5, NHCH2), 6.78 (2 H, s, ArH); δC (CDCl3, 500 MHz) 157.83 (2×C), 122.71 (C), 118.2 (2×CH), 24.28 (2×CH3)
Quantity
12.3 g
Type
reactant
Reaction Step One
Quantity
12.6 g
Type
reactant
Reaction Step Two
Name
1-methoxy-2,6-dimethylpyridinium methyl sulphate
Quantity
11.65 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
10 g
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five
Yield
42%

Identifiers

REACTION_CXSMILES
[N+:1]1([O-])[C:2]([CH3:8])=[CH:3][CH:4]=[CH:5][C:6]=1[CH3:7].S(OC)(OC)(=O)=O.COS([O-])(=O)=O.CO[N+:25]1C(C)=CC=C[C:26]=1C.[C-]#N.[K+]>O>[CH3:7][C:6]1[CH:5]=[C:4]([CH:3]=[C:2]([CH3:8])[N:1]=1)[C:26]#[N:25] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
12.3 g
Type
reactant
Smiles
[N+]=1(C(=CC=CC1C)C)[O-]
Step Two
Name
Quantity
12.6 g
Type
reactant
Smiles
S(=O)(=O)(OC)OC
Step Three
Name
1-methoxy-2,6-dimethylpyridinium methyl sulphate
Quantity
11.65 g
Type
reactant
Smiles
COS(=O)(=O)[O-].CO[N+]1=C(C=CC=C1C)C
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
10 g
Type
reactant
Smiles
[C-]#N.[K+]
Step Five
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
was stirred at that temperature for an additional 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
When the addition
CUSTOM
Type
CUSTOM
Details
(about one hour)
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The salt crystallised
TEMPERATURE
Type
TEMPERATURE
Details
upon cooling
CUSTOM
Type
CUSTOM
Details
was recrystallised from anhydrous acetone giving white prisms
CUSTOM
Type
CUSTOM
Details
m.p 96-97° C
WAIT
Type
WAIT
Details
to stand at room temperature for 2 days at which time
Duration
2 d
CUSTOM
Type
CUSTOM
Details
the nitrile, which had separated from the solution as long white needles
CUSTOM
Type
CUSTOM
Details
was removed by filtration

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC=1C=C(C#N)C=C(N1)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.8 g
YIELD: PERCENTYIELD 42%
YIELD: CALCULATEDPERCENTYIELD 42.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.